3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane
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Overview
Description
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane can be achieved through various methods. One common approach involves the reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method provides good to excellent yields of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and reaction optimization would apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one
- 3-Oxa-9-azatricyclo[3.3.1.02,4]non-7-yl atropate
- (1R,2S,4R,5S)-3-Oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phénylpropanoate
Uniqueness
3-Oxa-1-azatricyclo[5200~2,4~]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
93028-85-4 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-oxa-1-azatricyclo[5.2.0.02,4]nonane |
InChI |
InChI=1S/C7H11NO/c1-2-6-7(9-6)8-4-3-5(1)8/h5-7H,1-4H2 |
InChI Key |
RNICGOHSAGKDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)N3C1CC3 |
Origin of Product |
United States |
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